

Elacestrant hepatic impairment dose adjustment

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Compound Focus: Elacestrant

CAS No.: 722533-56-4

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Summary of Hepatic Dose Adjustment

The recommended dose modifications for **elacestrant** based on hepatic function are summarized in the table below.

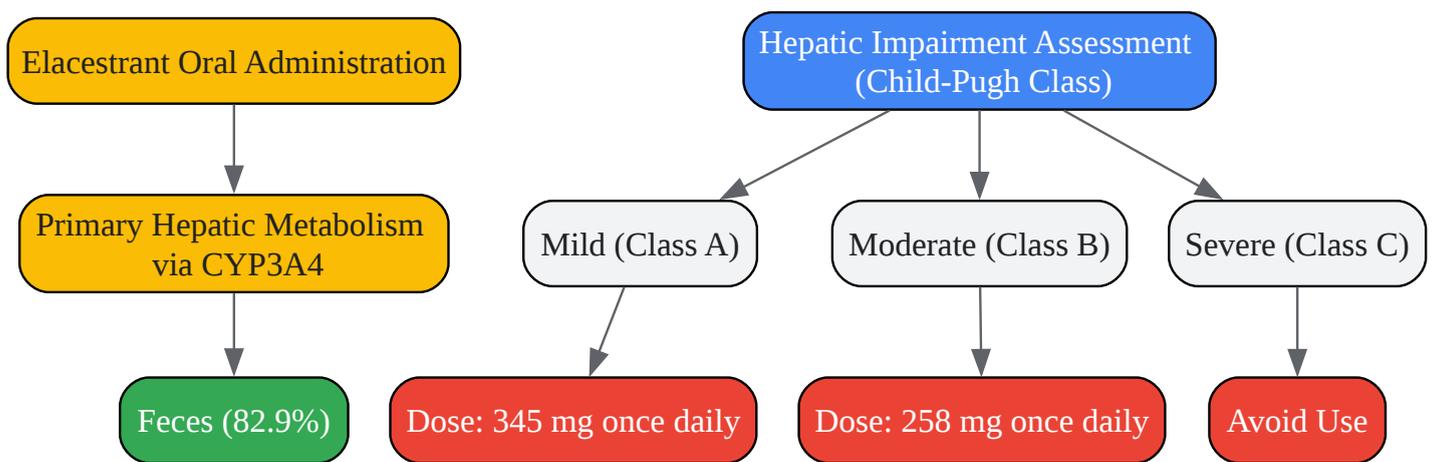
Hepatic Impairment (Child-Pugh Classification)	Recommended Elacestrant Dose	Tablet Configuration
Mild (Class A)	No dose adjustment required. 345 mg once daily [1]	One 345 mg tablet daily [1]
Moderate (Class B)	Reduce dose to 258 mg once daily [1]	Three 86 mg tablets daily [1]
Severe (Class C)	Avoid use. Insufficient data to recommend a dose [1]	--

Pharmacology and Rationale for Adjustment

Elacestrant is primarily metabolized in the liver by the cytochrome P450 enzyme **CYP3A4** [2] [3] [4]. After metabolism, the drug is predominantly excreted in the feces (82.9%) [3]. This pharmacokinetic profile makes it susceptible to alterations in patients with impaired hepatic function.

- **Mechanism of Clearance:** The reliance on hepatic metabolism via CYP3A4 means that reduced liver function can decrease the drug's clearance, potentially leading to increased drug exposure and a higher risk of adverse events [2] [3] [4].
- **Protein Binding:** Elacestrant is highly bound (>99%) to plasma proteins [3]. While the impact of hepatic impairment on protein binding is not explicitly detailed, it is a factor that should be considered in pharmacokinetic studies.
- **Available Formulations:** The availability of 86 mg tablets enables the practical administration of the reduced 258 mg dose required for patients with moderate hepatic impairment [1] [5].

The following diagram illustrates the metabolic pathway and decision logic for hepatic impairment:



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Proposed Experimental Protocol for Hepatic Impairment Studies

The current prescribing information identifies a gap for patients with severe hepatic impairment (Child-Pugh C) [1]. The following protocol outlines a study design to address this, as mandated by the FDA as a post-marketing requirement [3].

Objective

To characterize the pharmacokinetics (PK) of **elacestrant** and determine an appropriate dose in patients with severe hepatic impairment (Child-Pugh Class C) compared to matched healthy controls.

Study Design

- **Type:** Open-label, parallel-group, single-dose PK study.
- **Cohorts:**
 - **Experimental Group:** Participants with severe hepatic impairment (Child-Pugh Class C).
 - **Control Group:** Healthy participants with normal hepatic function, matched for age, sex, and body weight.
- **Ethics:** The study protocol must be approved by an Institutional Review Board (IRB), and all participants must provide written informed consent.

Methodology

- **3.1 Participant Enrollment:**
 - **Inclusion Criteria (Experimental):** Adults ≥ 18 years with a confirmed diagnosis of Child-Pugh Class C cirrhosis.
 - **Exclusion Criteria:** Concomitant use of strong CYP3A4 inducers or inhibitors; significant renal impairment; unstable hepatic function.
- **3.2 Dosing and PK Sampling:**
 - A single oral dose of **172 mg elacestrant** (two 86 mg tablets) will be administered under fasted or fed conditions as per label recommendations.
 - **Blood Sample Collection:** Serial blood samples will be collected pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.
 - **Sample Handling:** Plasma will be separated by centrifugation and stored at $-70^{\circ}\text{C} \pm 10^{\circ}\text{C}$ until analysis.
- **3.3 Bioanalytical Method:**
 - **Elacestrant** plasma concentrations will be quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
- **3.4 PK and Statistical Analysis:**
 - **Primary PK Parameters:** Area under the plasma concentration-time curve from zero to infinity ($\text{AUC}_{0-\infty}$), maximum plasma concentration (C_{max}), and terminal half-life ($t_{1/2}$).
 - **Statistical Comparison:** Geometric mean ratios (GMR) and 90% confidence intervals (CIs) for AUC and C_{max} will be calculated between the hepatic impairment and control groups. A lack of equivalence (e.g., if the 90% CI falls entirely outside the 80-125% bioequivalence range) will indicate a significant impact of hepatic impairment.

Clinical Monitoring and Concomitant Medication Considerations

For patients with moderate hepatic impairment receiving the 258 mg dose, vigilant monitoring is essential.

Monitoring Area	Parameter	Frequency / Notes
Adverse Events (AEs)	Nausea, vomiting, musculoskeletal pain, fatigue [1] [6]	Monitor closely, especially during treatment initiation.
Laboratory	Lipid profile (cholesterol, triglycerides) [1]	Prior to initiation and periodically during treatment.
Concomitant Medications	Strong/moderate CYP3A4 inhibitors (e.g., itraconazole) or inducers (e.g., rifampin) [1]	Avoid concurrent use due to risk of interaction [1] [5].

Research Gaps and Future Directions

- **Severe Hepatic Impairment:** As noted, a formal pharmacokinetic study in patients with severe hepatic impairment (Child-Pugh C) is an ongoing post-marketing requirement [3]. The safety and efficacy in this population cannot be established until such a study is completed.
- **Diverse Populations:** Further analysis is required to characterize the safety and efficacy of **elacestrant** across racial and ethnic minority groups [3].

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